molecular formula C14H8N6O6 B2498795 3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887866-10-6

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2498795
CAS No.: 887866-10-6
M. Wt: 356.254
InChI Key: XUSUWYQRSCDIJT-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H8N6O6 and its molecular weight is 356.254. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies have demonstrated the synthesis and characterization of derivatives containing 1,3,4-oxadiazole rings, emphasizing their potential in developing novel compounds with specific properties. For instance, research by Mallakpour & Ayatollahi (2013) focused on synthesizing novel optically active nanostructure poly(amide–imide)s (PAIs) from the direct polycondensation reaction of 3,5-diamino-N-(pyridin-3-yl) benzamide with chiral diacids. The synthesized PAIs showed nanostructure forms with particle sizes between 50 and 70 nm, highlighting their potential in nanotechnology applications (Mallakpour & Ayatollahi, 2013).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of derivatives. Patel et al. (2010) synthesized compounds with anthelmintic activity, showing the potential of these derivatives in treating parasitic worm infections (Patel et al., 2010). Another study by Gangapuram & Redda (2009) synthesized N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, evaluating their anti-inflammatory and anti-cancer properties, indicating a promising direction for pharmaceutical development (Gangapuram & Redda, 2009).

Advanced Material Applications

Research by Rafiee & Golriz (2014) explored the synthesis of a new diamine monomer containing fluorene unit, aimed at creating novel aromatic polyimides with pendent fluorenamide moieties. These polymers demonstrated high thermal stability and solubility in common polar solvents, suggesting their applicability in advanced material science for creating high-performance polymers with enhanced properties (Rafiee & Golriz, 2014).

Catalysis and Chemical Reactions

The role of these compounds in facilitating chemical reactions and catalysis has also been investigated. Zhao et al. (2017) designed 2-(pyridin-2-yl) aniline as a new directing group in promoting C-H amination mediated by cupric acetate, showing effectiveness in amination reactions with good functional group tolerance. This study opens new avenues in synthetic chemistry for the development of efficient catalytic processes (Zhao et al., 2017).

Properties

IUPAC Name

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O6/c21-12(9-4-10(19(22)23)6-11(5-9)20(24)25)16-14-18-17-13(26-14)8-2-1-3-15-7-8/h1-7H,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSUWYQRSCDIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.